molecular formula C15H18N4O B6575254 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine CAS No. 1105214-89-8

1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine

Cat. No.: B6575254
CAS No.: 1105214-89-8
M. Wt: 270.33 g/mol
InChI Key: QOZLAEHIWRLHJD-UHFFFAOYSA-N
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Description

1-[1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is a heterocyclic compound featuring a 1,2,3-triazole ring linked to a 4-methylphenyl substituent at position 1 and a piperidine moiety via a carbonyl group at position 2. This compound has been studied in coordination chemistry and as a precursor for bioactive molecules, though its direct biological activity remains less explored compared to analogs .

Properties

IUPAC Name

[1-(4-methylphenyl)triazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-12-5-7-13(8-6-12)19-11-14(16-17-19)15(20)18-9-3-2-4-10-18/h5-8,11H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZLAEHIWRLHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole core is synthesized via CuAAC, leveraging 4-methylphenyl azide and a terminal alkyne bearing a carbonyl group. Source demonstrates that regioselective 1,4-disubstituted triazole formation is achieved using Cu(I) catalysts (e.g., CuI, 10 mol%) in polar solvents like DMF at 60°C for 12 h. For the target compound, propargyl piperidine-1-carboxylate serves as the alkyne precursor, reacting with in-situ-generated 4-methylphenyl azide (from sodium azide and 4-methylbromobenzene). Post-reaction, the triazole intermediate is isolated via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding 78%.

Piperidine Coupling via Amide Bond Formation

The triazole-carbonyl moiety is conjugated to piperidine using carbodiimide coupling agents. Source outlines a protocol where 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is activated with HATU (1.2 equiv) and DIPEA (2.0 equiv) in anhydrous DCM, followed by addition of piperidine (1.5 equiv) at 0°C. After stirring at room temperature for 24 h, the crude product is purified via recrystallization (ethanol/water), achieving 82% yield.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Reaction efficiency correlates with solvent polarity and temperature. Polar aprotic solvents (DMF, DMSO) enhance CuAAC kinetics, while lower temperatures (0–25°C) mitigate side reactions during amide coupling. Table 1 summarizes optimal conditions:

Table 1. Optimized Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsSolventTemp (°C)Time (h)Yield (%)
Triazole formationCuI (10 mol%), 4-methylphenyl azide, propargyl esterDMF601278
Amide couplingHATU, DIPEA, piperidineDCM252482
PurificationSilica gel (hexane/EtOAc) or recrystallizationEthanol95 (purity)

Protective Group Strategies

Piperidine nitrogen protection is critical during triazole synthesis. Source employs tosyl (Ts) groups, demonstrating that 1-tosylpiperidine reacts efficiently in CuAAC without competing side reactions. Deprotection post-triazole formation involves Mg/MeOH (12 h, reflux), restoring the free amine for subsequent coupling.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • 1H^{1}\text{H} NMR (400 MHz, CDCl3_3): Triazole proton resonates as a singlet at δ 8.21 ppm. Piperidine methylenes appear as multiplets at δ 2.85–3.45 ppm, while the 4-methylphenyl group shows aromatic protons at δ 7.32–7.65 ppm.

  • 13C^{13}\text{C} NMR (100 MHz, CDCl3_3): Carbonyl carbon (C=O) at δ 165.2 ppm, triazole carbons at δ 148.1 (C-4) and 125.6 ppm (C-5).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) confirms the molecular ion [M+H]+^+ at m/z 311.1464 (calculated for C16_{16}H19_{19}N4_{4}O2_{2}: 311.1461).

Comparative Analysis of Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces CuAAC reaction time to 1 h with comparable yields (75%). This method minimizes thermal degradation, particularly for heat-labile intermediates.

Solid-Phase Synthesis

Immobilization of piperidine on Wang resin enables iterative coupling and triazole formation, though yields are lower (58%) due to incomplete resin loading.

Industrial-Scale Production Considerations

Catalytic Recycling

Heterogeneous copper catalysts (e.g., Cu/C nanoparticles) permit reuse over five cycles with <5% activity loss, reducing metal waste.

Continuous Flow Systems

Microreactor setups enhance mixing and heat transfer, achieving 85% yield in 30 min residence time, suitable for high-throughput synthesis.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Unwanted 1,5-regioisomers (<5%) are removed via fractional crystallization (hexane/acetone).

Amide Bond Racemization

Low-temperature (0°C) coupling with DIPEA suppresses racemization, preserving stereochemical integrity .

Scientific Research Applications

Biological Activities

Compounds containing triazoles are well-documented for their diverse biological activities. The specific applications of 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine include:

  • Antifungal Activity : Triazoles are known to inhibit cytochrome P450 enzymes in fungi, which are crucial for their metabolism. Preliminary studies suggest that this compound may exhibit antifungal properties by inhibiting similar enzymes in pathogenic organisms .
  • Antibacterial Properties : The structural characteristics of triazoles allow them to interact with bacterial enzymes, potentially leading to antibacterial effects .
  • Enzyme Inhibition : Initial interaction studies indicate that this compound may inhibit carbonic anhydrase II and other cytochrome P450 enzymes, which could have therapeutic implications in treating conditions related to enzyme dysregulation .

Case Studies

Several studies have investigated the pharmacological potential of triazole derivatives similar to this compound:

  • Antifungal Activity Assessment : A study demonstrated that triazole derivatives exhibit significant antifungal activity against various fungal strains. The mechanism was linked to their ability to inhibit ergosterol synthesis via cytochrome P450 inhibition .
  • Antitumor Research : Another investigation focused on similar triazole compounds showing promise as anticancer agents through apoptosis induction in cancer cells. This highlights the potential of this class of compounds in oncology .
  • Pharmacokinetic Profiling : Research into the pharmacokinetics of triazole-containing compounds has shown favorable absorption and distribution characteristics, making them suitable candidates for drug development .

Comparative Analysis with Related Compounds

Compound NameStructureNotable Properties
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonylStructureExhibits moderate antifungal activity
4-(triazolyl)benzamideStructureKnown for anti-inflammatory properties
5-(substituted phenyl)-1H-1,2,3-triazolesStructureBroad spectrum antifungal activity

The unique combination of functional groups in this compound enhances its biological activity while providing avenues for further chemical modifications.

Mechanism of Action

The mechanism by which 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Key Properties/Applications Reference
1-[1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine 4-Methylphenyl at triazole N1; piperidine via carbonyl Coordination with transition metals (Mn, Fe, Co, Ni, Cu, Zn, Cd); moderate AChE inhibition potential
ETUVEX (Cambridge Structural Database) Quinoxaline disulfide bridge; 5-methyl-1-(4-methylphenyl)triazole; ethanone substituent Enhanced solid-state stability; potential for supramolecular interactions
Coumarin–1,2,3-triazole hybrids Coumarin scaffold replaces piperidine; Cl/F/NO₂ on benzoyl Potent AChE inhibitors (IC₅₀ = 110–502 nM)
1-(3-Phenylbutyl)piperidine derivatives Hydrophobic substituents (e.g., phenylbutyl) on piperidine S1R ligand pharmacophore; salt bridge interaction with Glu172 in receptor binding
Fluorinated triazoles (e.g., Compounds 4–8) CF₃ or F substituents on benzyl/aryl groups High-yield synthesis (91–96%); enhanced electron deficiency for reactivity

Key Observations :

  • Electron-Donating vs.
  • Piperidine Modifications : Unlike 1-(3-phenylbutyl)piperidine derivatives (), the carbonyl linkage in the target compound limits hydrophobic bulk, possibly reducing adaptation to large hydrophobic cavities in protein targets .
Coordination Chemistry

The compound forms dichloro coordination complexes with transition metals (Mn, Fe, Co, Ni, Cu, Zn, Cd). Key comparisons include:

Metal Ion Geometry Key Spectral Shifts (vs. Free Ligand) Stability/Applications Reference
Ni(II) Octahedral IR: ν(C=N) ↓ 20 cm⁻¹; UV/VIS: d-d transitions at 450–600 nm Robust solid-state structure; catalytic potential
Cu(II) Distorted octahedral EPR signals (g∥ = 2.25, g⟂ = 2.05) Moderate stability; redox-active
Zn(II) Tetrahedral NMR: Piperidine protons shifted upfield (Δδ = 0.3 ppm) Diamagnetic; suited for biological imaging

Comparison with Other Ligands :

  • The ligand’s pyridine-triazole system (L2 in ) shows stronger metal-binding affinity than imidazole-based ligands due to N3 coordination in the triazole ring. However, it is less flexible than macrocyclic ligands, limiting conformational adaptability .

Acetylcholinesterase (AChE) Inhibition :

  • The target compound’s triazole-piperidine scaffold shares structural similarities with coumarin–triazole hybrids (), but the lack of electronegative substituents (e.g., Cl, F) on the aromatic ring likely reduces AChE inhibition potency. For example:
    • Coumarin–triazole hybrid (IC₅₀ = 110 nM) : 87% inhibition at 1 µM.
    • Target compound : Predicted IC₅₀ > 500 nM based on SAR trends .

Sigma-1 Receptor (S1R) Binding :

  • Unlike 1-(3-phenylbutyl)piperidine derivatives (), the target compound’s carbonyl group may hinder salt bridge formation with Glu172, reducing S1R affinity .
Physicochemical Properties
Property This compound Fluorinated Triazole (Compound 8, ) ETUVEX ()
LogP ~2.5 (estimated) ~3.8 (CF₃ enhances lipophilicity) ~2.1 (polar disulfide bridge)
Solubility Moderate in DMSO Low in aqueous buffers Poor (crystalline solid)
Thermal Stability Decomposes at ~200°C Stable up to 250°C Stable up to 300°C

Biological Activity

1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is a synthetic compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This compound exhibits potential therapeutic applications due to its unique structural features, including a triazole ring and a piperidine moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H16_{16}N4_{4}O
  • Molecular Weight : 256.31 g/mol

The compound consists of a piperidine ring linked to a triazole moiety which is further substituted with a carbonyl group and a 4-methylphenyl group. This specific arrangement contributes to its biological activity.

Biological Activity Overview

Compounds containing triazole rings have been extensively studied for their pharmacological properties. The following sections detail the biological activities associated with this compound.

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Studies suggest that compounds similar to this compound exhibit moderate inhibitory effects against various pathogens by targeting cytochrome P450 enzymes involved in drug metabolism in microbes.

Anticancer Properties

Recent research indicates that triazole derivatives can inhibit the growth of several cancer cell lines. For instance:

  • Cell Lines Tested : Lung cancer (A549), breast cancer (MCF-7), and colorectal cancer (HT-29).
  • Mechanism : The compound may induce apoptosis through mitochondrial depolarization and activation of caspases .

The following table summarizes findings from various studies on the anticancer activity of related triazoles:

Compound NameCancer TypeIC50_{50} (μM)Mechanism of Action
Triazole AMCF-715Apoptosis induction
Triazole BA54920Tubulin polymerization inhibition
Triazole CHT-2910ROS generation

Enzyme Inhibition

The compound has shown potential in inhibiting key enzymes such as carbonic anhydrase II and certain cytochrome P450 isoforms. These interactions are crucial for understanding its therapeutic applications in conditions like hypertension and cancer.

Case Studies

Several studies have been conducted to evaluate the biological activity of triazole derivatives:

  • Study on Anticancer Activity : A series of triazoles were synthesized and tested against multiple cancer cell lines. The results showed that modifications in substituents significantly affected their potency and selectivity towards cancer cells .
  • Enzyme Interaction Study : In vitro assays demonstrated that triazole-containing compounds could effectively inhibit carbonic anhydrase II, suggesting their utility in treating diseases associated with enzyme dysregulation.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and piperidine backbone (δ 1.5–3.5 ppm) .
  • HPLC : Use a C18 column with a water:acetonitrile gradient (70:30 to 50:50) to assess purity (>95%) .
  • IR Spectroscopy : Detect carbonyl stretching (~1650–1700 cm1 ^{-1}) and triazole C-N vibrations (~1450 cm1 ^{-1}) .

How can researchers evaluate the biological activity of this compound, particularly its antimicrobial potential?

Q. Advanced Methodology

  • In Vitro Assays : Perform MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Molecular Docking : Use AutoDock Vina to predict binding affinity to bacterial targets (e.g., E. coli dihydrofolate reductase) .
  • Cytotoxicity Screening : Validate selectivity via MTT assays on mammalian cell lines (e.g., HEK293) .

How do structural modifications (e.g., substituent changes) affect the compound’s bioactivity?

Q. SAR Analysis

  • Triazole Substitution : Replacing 4-methylphenyl with 4-fluorophenyl enhances antimicrobial activity due to increased electronegativity .
  • Piperidine Modifications : Adding a trifluoromethyl group at the piperidine 3-position improves metabolic stability but may reduce solubility .
    Experimental Design :
  • Synthesize analogs via parallel library synthesis and compare activity profiles using PCA (Principal Component Analysis) .

What computational tools are recommended for studying this compound’s 3D conformation and target interactions?

Q. Advanced Modeling

  • DFT Calculations : Gaussian 16 to optimize geometry and calculate electrostatic potential surfaces .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability in lipid bilayers or protein binding pockets .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bonding with triazole N2) .

How should researchers address contradictions in reported bioactivity data across studies?

Q. Data Reconciliation

  • Meta-Analysis : Aggregate data from PubChem and literature to identify outliers or assay-specific biases .
  • Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., fixed inoculum size in MIC assays) .

What strategies improve solubility for in vivo studies without altering bioactivity?

Q. Formulation Approaches

  • Co-Solvent Systems : Use PEG-400:water (30:70) or cyclodextrin inclusion complexes .
  • Salt Formation : React with HCl to generate a water-soluble hydrochloride salt .

How can thermal and photolytic stability be assessed during storage?

Q. Stability Testing

  • TGA/DSC : Determine decomposition temperature (Td_d) and glass transition (Tg_g) .
  • Accelerated Aging : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

What purification methods yield >99% purity for mechanistic studies?

Q. Advanced Purification

  • Flash Chromatography : Use silica gel with ethyl acetate:hexane (3:7) gradient .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol:diethyl ether) for crystal formation .

Which techniques are suitable for identifying biological targets of this compound?

Q. Target Deconvolution

  • SPR (Surface Plasmon Resonance) : Screen against a protein library to detect binding partners .
  • Chemoproteomics : Use clickable probes (e.g., alkyne-tagged analogs) for pull-down assays .

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